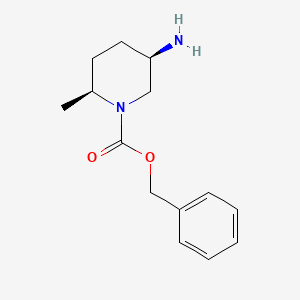

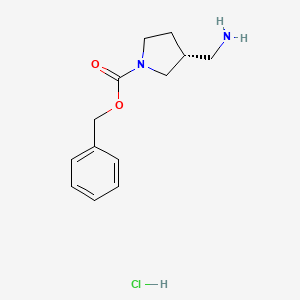

(R)-Benzyl 3-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“®-3-(Aminomethyl)-1-(tert-butoxycarbonyl)pyrrolidine” is a chemical compound with the molecular formula C10H20N2O2 . It appears as a colorless to light yellow or light red transparent liquid .

Synthesis Analysis

The stereoselective synthesis of N-acyl- and N-Boc-protected pyrrolidines can be achieved via Pd-catalyzed reactions of γ-(N-acylamino) alkenes and γ-(N-Boc-amino) alkenes with aryl bromides. This process generally proceeds with high levels of diastereoselectivity by forming two bonds in a single operation .Scientific Research Applications

Chiral Synthesis and Structural Analysis

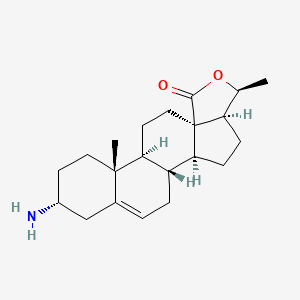

One significant application of this compound is in the chiral synthesis and structural analysis of complex molecules. For instance, the synthesis of specific enantiomers of complex structures is crucial in the pharmaceutical industry, where the activity, efficacy, and safety of drug molecules can significantly depend on their chirality. The compound has been used as a starting material or intermediate in the synthesis of various enantiomerically pure compounds, demonstrating its versatility and importance in the construction of chiral molecules. The structural analysis of these compounds, often involving X-ray crystallography, provides essential insights into their three-dimensional configurations, further aiding in the understanding of their biological activities (Zhu et al., 2009).

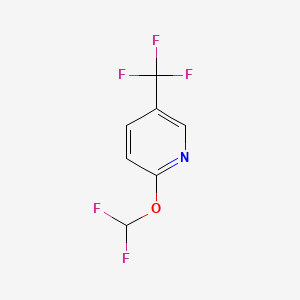

Synthesis of Trifluoromethyl-Containing Compounds

Another application lies in the synthesis of trifluoromethyl-containing compounds, which are of significant interest due to their biological and pharmacological properties. The unique chemical and physical properties of the trifluoromethyl group make it a valuable functional group in medicinal chemistry. The compound has been involved in reactions leading to the production of diastereomeric mixtures with high degrees of kinetic diastereoselectivity, illustrating its utility in the controlled synthesis of complex molecules with specific stereochemical configurations (Ohkura et al., 2003).

Efficient and Elegant Syntheses

Furthermore, the compound is integral to efficient and elegant syntheses of various heterocyclic compounds, which are core structures in many drugs and natural products. Its utilization in stereocontrolled reductions and as an intermediate in synthesizing heterocyclic compounds showcases its broad applicability in generating biologically active molecules with defined stereochemistry, which is crucial for their biological function (Shaameri et al., 2013).

Derivatives and Functional Derivatives

The versatility of pyrrolidine derivatives, including those derived from (R)-Benzyl 3-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride, extends to their role in synthesizing functional derivatives with potential biological activity. Such derivatives are often prepared through condensation reactions with carbonyl-containing compounds, leading to a wide variety of functionalized molecules. These reactions underscore the importance of pyrrolidine derivatives in medicinal chemistry and drug discovery, where they serve as key building blocks for developing new therapeutic agents (Anderson & Liu, 2000).

Safety and Hazards

properties

IUPAC Name |

benzyl (3R)-3-(aminomethyl)pyrrolidine-1-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2.ClH/c14-8-12-6-7-15(9-12)13(16)17-10-11-4-2-1-3-5-11;/h1-5,12H,6-10,14H2;1H/t12-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLKKIXMBFFDIOD-UTONKHPSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1CN)C(=O)OCC2=CC=CC=C2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@H]1CN)C(=O)OCC2=CC=CC=C2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30662650 |

Source

|

| Record name | Benzyl (3R)-3-(aminomethyl)pyrrolidine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30662650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.75 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1217726-65-2 |

Source

|

| Record name | Benzyl (3R)-3-(aminomethyl)pyrrolidine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30662650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Benzyl-1,6-diazaspiro[3.3]heptane](/img/structure/B577862.png)

![2,4-Dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride](/img/structure/B577872.png)

![5-[3-(Pyrrolidinocarbonyl]phenyl]pyridin-2-amine](/img/structure/B577873.png)

![3-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride](/img/structure/B577874.png)